3-苯乙基环戊-2-烯-1-酮

描述

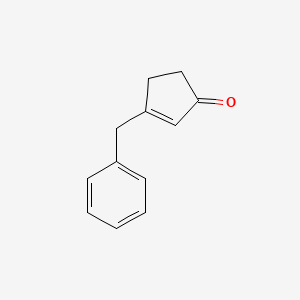

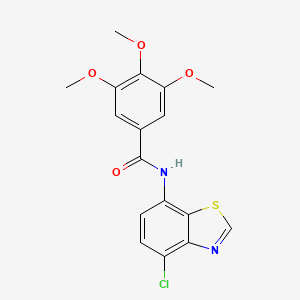

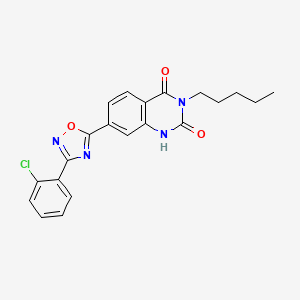

3-Benzylcyclopent-2-en-1-one is a chemical compound with the formula C12H12O . It is a complex organic molecule that falls under the category of cyclopentenones . Cyclopentenones are a type of organic compound that contain a five-membered ring with two functional groups, a ketone and an alkene .

Synthesis Analysis

The synthesis of 3-Benzylcyclopent-2-en-1-one or similar compounds often involves cycloaddition reactions . For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature can yield multifunctionalized cyclopent-3-ene-1-carboxamides . Another example is a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines which gives N-substituted 2,3,5-functionalized 3-cyanopyrroles .Molecular Structure Analysis

The molecular structure of 3-Benzylcyclopent-2-en-1-one can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . Tools like MolView can be used to convert the structural formula into a 3D model for better visualization .Chemical Reactions Analysis

The analysis of chemical reactions involving 3-Benzylcyclopent-2-en-1-one would require a detailed understanding of the principles of chemical reactor analysis . Tools like the Chemical Equation Balancer can be used to balance chemical equations and determine the type of reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzylcyclopent-2-en-1-one can be analyzed using various techniques. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

合成应用:3-苄基环戊-2-烯-1-酮及其衍生物用于合成有机化学。例如,Komatsu 等人(1988 年)合成了一种新型的苯三联环双环[2.2.2]辛-2-烯,突出了这些化合物在构建复杂分子结构中的多功能性Komatsu, Jinbu, Gillette, & West, 1988。

光化学反应:Reinfried 等人(1971 年)研究了 3-烷基环戊-2-烯-1-酮的光化学,证明了它们在紫外线照射下的反应性,这对于理解它们在光化学过程中的行为至关重要Reinfried, Belluš, & Schaffner, 1971。

药学和药物设计:在药学领域,研究人员探索了这些化合物在药物设计中的潜力。例如,Ray 等人(2007 年)对钯、金和银 N-杂环卡宾配合物进行了研究,其中包括 3-苄基环戊-2-烯-1-酮的衍生物,以探索其抗癌和抗菌特性Ray, Mohan, Singh, Samantaray, Shaikh, Panda, & Ghosh, 2007。

材料科学:在材料科学中,这些化合物的性能被用于开发新材料。例如,Abe、Adam 和 Nau(1998 年)描述了从螺环环氧基取代的环戊烷-1,3-二基衍生的局部单重二自由基的光化学生成和捕获,这对新型材料的开发具有影响Abe, Adam, & Nau, 1998。

腐蚀抑制:Ghailane 等人(2013 年)研究了与 3-苄基环戊-2-烯-1-酮相关的新的杂环化合物对低碳钢腐蚀的抑制效果,证明了其在腐蚀科学领域的应用Ghailane, Balkhmima, Ghailane, Souizi, Touir, Touhami, Marakchi, & Komiha, 2013。

未来方向

The future directions of synthetic chemistry, which includes the study of compounds like 3-Benzylcyclopent-2-en-1-one, involve improving synthetic efficiencies, making processes more environmentally friendly, and creating new molecules and materials . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

属性

IUPAC Name |

3-benzylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXNAXAZAHYCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylcyclopent-2-en-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)

![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)

![N-[2-(3-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2780195.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)